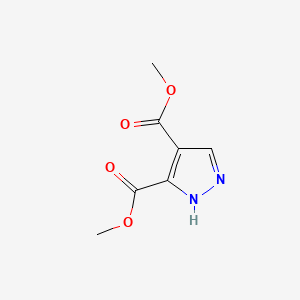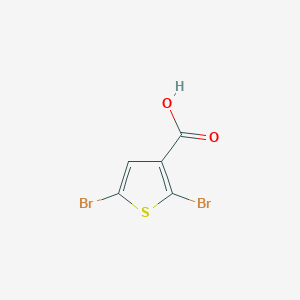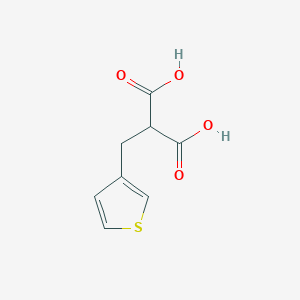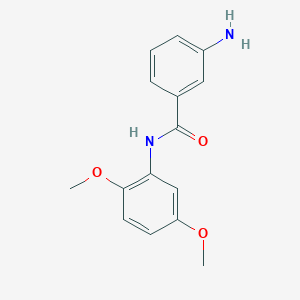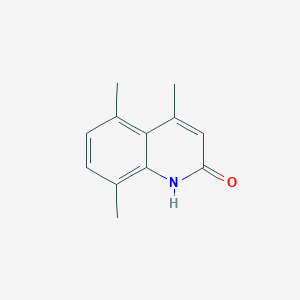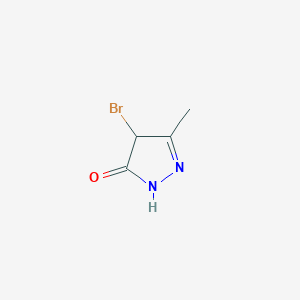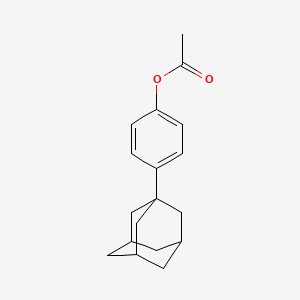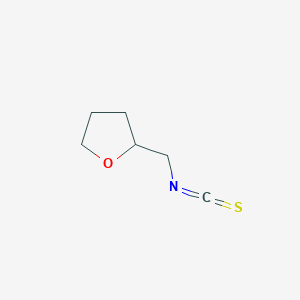
2-(Isothiocyanatomethyl)tetrahydrofuran
Descripción general
Descripción
Synthesis Analysis
Tetrahydrofuran derivatives are synthesized through various methods, including organometallic reactions, organocatalysis, and biotransformations. For instance, the synthesis of 2,3-trans disubstituted tetrahydrofurans from S-alkyl dithiocarbonates through sequential xanthate radical addition-substitution reactions represents a method that might be adaptable for synthesizing 2-(Isothiocyanatomethyl)tetrahydrofuran derivatives (Jean-Baptiste et al., 2006).
Molecular Structure Analysis
The molecular structure of tetrahydrofuran derivatives is often characterized using techniques like X-ray crystallography. For example, the study of isomerically pure anthra[2,3-b:6,7-b']-difuran demonstrates the detailed analysis of molecular structure through crystallographic methods, which are crucial for understanding the spatial arrangement of atoms within the molecule and its isomers (Nakano et al., 2012).
Chemical Reactions and Properties
Tetrahydrofuran derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential applications in organic synthesis. The oxidative C-H/N-H cross-coupling between tetrahydrofuran and azoles using air, mediated by visible-light catalysis, exemplifies the chemical reactivity and potential functionalization strategies for tetrahydrofuran derivatives, including 2-(Isothiocyanatomethyl)tetrahydrofuran (Zhang et al., 2017).
Physical Properties Analysis
The physical properties of tetrahydrofuran derivatives, such as boiling point, miscibility with water, and stability, are crucial for their application in organic synthesis and industrial processes. 2-Methyltetrahydrofuran, for example, is highlighted for its low miscibility with water, high boiling point, and remarkable stability, making it a suitable solvent for various chemical reactions (Pace et al., 2012).
Chemical Properties Analysis
The chemical properties of tetrahydrofuran derivatives, including their reactivity in specific conditions and interactions with different reagents, are essential for their application in synthetic chemistry. Studies on the stereoselective synthesis of tetrahydrofurans via palladium-catalyzed reactions or organocatalytic methods provide insights into the chemical behavior and versatility of these compounds (Wolfe & Rossi, 2004).
Aplicaciones Científicas De Investigación
Preparation of Furan-based Compounds
- Scientific Field: Organic Chemistry
- Application Summary: Tetrahydrofurfuryl alcohol (THFA) is an important raw material for the preparation of furan-based compounds. 2-methyl tetrahydrofuran (2-MTHF) can be synthesized from THFA .
- Methods of Application: The synthesis of 2-MTHF from THFA was achieved using a solvent-free technique. The Ag–CeOx/MCM-41 catalyst was synthesized by the impregnation method .
- Results: The experiments showed that THFA was 100% conversion and 2-MTHF selectivity was 68.11% under the reaction conditions of 150 °C, 4 MPa O2 pressure, and 1 g catalyst .
Use as a Solvent in Nucleophilic Substitution Reactions
- Scientific Field: Organic Chemistry
- Application Summary: The use of 2-MeTHF as a solvent promotes the nucleophilic substitution pathway of 1,2-diaryl-1,2-disodioethanes with 1,3-dichloropropane to a higher extent .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Significant differences were observed in the behavior of these organometals in 2-MeTHF and in cyclopentyl methyl ether (CPME) .
Synthesis of Furan-based Compounds
- Scientific Field: Organic Chemistry
- Application Summary: 2-(Isothiocyanatomethyl)tetrahydrofuran is used in the synthesis of furan-based compounds. It is used as a raw material for the preparation of these compounds .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results of these studies were not provided in the source .
Extraction of Natural Products
- Scientific Field: Green Chemistry
- Application Summary: 2-Methyltetrahydrofuran (MeTHF), which can be produced from 2-(Isothiocyanatomethyl)tetrahydrofuran, is used in the extraction of natural products .
- Methods of Application: An experimental study was conducted with MeTHF, in comparison to n-hexane, for the extraction of carotenoids and aromas .
- Results: The results of these studies show that MeTHF is a potential alternative solvent to n-hexane for the extraction of various products .
Use in the Production of Biomass-derived Chemicals
- Scientific Field: Green Chemistry
- Application Summary: 2-Methyltetrahydrofuran (MeTHF) is a solvent produced from renewable raw materials by the hydrogenation of products obtained from carbohydrate fractions of hemicellulose from various feedstocks . It has the advantages to be biodegradable and has a promising environmental footprint, good preliminary toxicology assessments, and an easy recycling .
- Methods of Application: An experimental study was conducted with MeTHF, in comparison to n-hexane, for the extraction of carotenoids and aromas .
- Results: The results of these studies show that MeTHF is a potential alternative solvent to n-hexane for the extraction of various products .
Use in Organic Processes
- Scientific Field: Organic Chemistry
- Application Summary: 2-Methyltetrahydrofuran (MeTHF) is foreseen to have more and more applications in organic processes both at laboratory and pilot scale .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results of these studies were not provided in the source .
Safety And Hazards
Propiedades
IUPAC Name |
2-(isothiocyanatomethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c9-5-7-4-6-2-1-3-8-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFIFTGMGITVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958021 | |
| Record name | 2-(Isothiocyanatomethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isothiocyanatomethyl)tetrahydrofuran | |
CAS RN |
36810-87-4 | |
| Record name | 2-Tetrahydrofurfuryl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036810874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Isothiocyanatomethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(ISOTHIOCYANATOMETHYL)TETRAHYDROFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



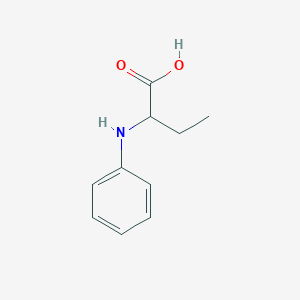
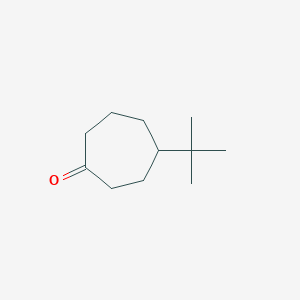
![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)
